molecular formula C18H30O2 B1216164 5beta-Estrane-3alpha,17beta-diol CAS No. 10002-97-8

5beta-Estrane-3alpha,17beta-diol

Cat. No. B1216164
CAS RN: 10002-97-8
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-QPZWGXJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-Estrane-3alpha,17beta-diol, also known as 3β-Adiol, is a steroid hormone that is naturally produced in the human body . It is a metabolite of testosterone and dihydrotestosterone and has been found to have various physiological and biochemical effects.


Molecular Structure Analysis

The molecular formula of 5beta-Estrane-3alpha,17beta-diol is C18H30O2 . Its average mass is 278.430 Da and its monoisotopic mass is 278.224579 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Estrane-3alpha,17beta-diol include a molecular formula of C18H30O2, an average mass of 278.430 Da, and a monoisotopic mass of 278.224579 Da .

Scientific Research Applications

Metabolic Profiling and Detection in Animal Studies

  • Metabolite Profiling in Calves : A study by Pinel et al. (2010) investigated the metabolism of 17beta-Nortestosterone in bovines, including the profiling of urinary estranediols such as 5beta-estrane-3alpha,17beta-diol. This compound was monitored and quantified alongside other estranediols isomers, providing insights into the metabolic patterns and elimination kinetics of steroid administration in calves (Pinel et al., 2010).

  • Detection in Boars : Research by Ventura et al. (2008) studied the metabolism of 17betaN in boars, identifying 5beta-estrane-3alpha,17beta-diol as one of the significant metabolites detected after the administration of 17betaN laurate. This compound's presence was crucial for distinguishing between endogenous and exogenous administration of 17betaN in boars (Ventura et al., 2008).

Hormonal Contraceptive Studies

  • Norethindrone Metabolism : Braselton et al. (1979) explored the blood levels of norethindrone (NE) metabolites, including 17alpha-ethynyl-5beta-estrane-3alpha, 17beta-diol, during both short-term and long-term administration of contraceptive dosages. This study highlighted the buildup of metabolites, providing insights into the metabolic pathways of hormonal contraceptives (Braselton et al., 1979).

Endocrine and Metabolic Research

  • Receptor Cloning and Expression in Rat Tissues : Kuiper et al. (1996) cloned a novel member of the nuclear receptor superfamily, expressed in rat prostate and ovary, and demonstrated binding affinity with compounds including 5beta-estrane-3alpha,17beta-diol. This study provided insights into the receptor-ligand interactions in endocrine tissues (Kuiper et al., 1996).

Androgen Metabolite Studies in Human Health

  • Metabolism in Human Placental Microsomes : Morand et al. (1975) investigated the metabolism of androgen epoxides by human placental microsomes, identifying metabolites such as 5beta-estrane-3alpha,17beta-diol. This research contributed to understanding the enzymatic processing of steroids in human placental tissues (Morand et al., 1975).

  • Bone-Protective Effects of Sex Steroids : Kousteni et al. (2003) explored the bone-protective effects of sex steroids, including 5beta-estrane-3alpha,17beta-diol, in relation to kinase-mediated regulation of transcription factors. This research offers insights into the molecular mechanisms underlying the skeletal effects of sex steroid receptor ligands (Kousteni et al., 2003).

Doping Control and Steroid Profiling

  • Steroid Profile in Doping Control : Mareck et al. (2008) discussed the role of steroid profiling in doping control, including the analysis of 5beta-estrane-3alpha,17beta-diol. This steroid profiling is crucial in detecting steroid abuse in sports (Mareck et al., 2008).

properties

IUPAC Name

(3R,5R,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKATSBSLLYTMH-QPZWGXJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142868
Record name Estrane-3,17-diol, (3alpha,5beta,17beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Estrane-3alpha,17beta-diol

CAS RN

10002-97-8
Record name Estrane-3,17-diol, (3alpha,5beta,17beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010002978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estrane-3,17-diol, (3alpha,5beta,17beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRANE-3,17-DIOL, (3.ALPHA.,5.BETA.,17.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4SO0472HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Estrane-3alpha,17beta-diol
Reactant of Route 2
5beta-Estrane-3alpha,17beta-diol
Reactant of Route 3
5beta-Estrane-3alpha,17beta-diol
Reactant of Route 4
5beta-Estrane-3alpha,17beta-diol
Reactant of Route 5
5beta-Estrane-3alpha,17beta-diol
Reactant of Route 6
5beta-Estrane-3alpha,17beta-diol

Citations

For This Compound
4
Citations
N Kanaya, DM Nguyen, H Lu, YZ Wang… - Breast cancer research …, 2015 - Springer
The purpose of the study is to define AroER tri-screen’s utility for identifying endocrine-disrupting chemicals (EDCs) that target aromatase and/or estrogen receptor (ER), and to measure …
Number of citations: 8 link.springer.com
S Prévost, L Sérée, P Sittisack, G Dervilly-Pinel… - be.anses.fr
The use of growth promoters in farm animals has been banned within the European Union since 1988. In order to guarantee to consumers that foodstuffs are free from residues of this …
Number of citations: 2 be.anses.fr
H Gallart-Ayala, S Chéreau, G Dervilly-Pinel, BL Bizec - Bioanalysis, 2015 - Future Science
This review aims to describe the most significant applications of mass spectrometry-based metabolomics in the field of chemical food safety. A particular discussion of all the different …
Number of citations: 36 www.future-science.com
S Prévost, L Sérée, P Sittisack… - … , santé animale et …, 2014 - mag.anses.fr
L’utilisation des promoteurs de croissance est interdite en élevage au sein de l’Union européenne depuis 1988. Afin de garantir au consommateur des denrées exemptes de résidus de …
Number of citations: 1 mag.anses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.